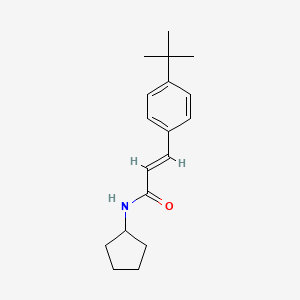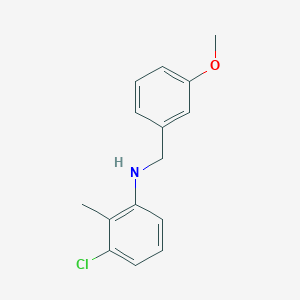
3-(4-tert-butylphenyl)-N-cyclopentylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-tert-butylphenyl)-N-cyclopentylacrylamide, also known as BMS-986166, is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve glucose homeostasis and insulin sensitivity. BMS-986166 has been extensively studied for its potential as a treatment for type 2 diabetes.
作用机制
3-(4-tert-butylphenyl)-N-cyclopentylacrylamide works by inhibiting the activity of PTP1B, a protein that negatively regulates insulin signaling. By inhibiting PTP1B, 3-(4-tert-butylphenyl)-N-cyclopentylacrylamide enhances insulin signaling and improves glucose homeostasis. In addition, 3-(4-tert-butylphenyl)-N-cyclopentylacrylamide has been shown to have anti-inflammatory effects, which may also contribute to its therapeutic benefits.
Biochemical and Physiological Effects:
3-(4-tert-butylphenyl)-N-cyclopentylacrylamide has been shown to improve glucose tolerance and insulin sensitivity in animal models and humans. In addition, 3-(4-tert-butylphenyl)-N-cyclopentylacrylamide has been shown to reduce body weight and adiposity in animal models. 3-(4-tert-butylphenyl)-N-cyclopentylacrylamide has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic benefits.
实验室实验的优点和局限性
One advantage of 3-(4-tert-butylphenyl)-N-cyclopentylacrylamide is its specificity for PTP1B, which reduces the risk of off-target effects. However, like many small molecule inhibitors, 3-(4-tert-butylphenyl)-N-cyclopentylacrylamide can be difficult to work with due to its low solubility and stability. In addition, the synthesis of 3-(4-tert-butylphenyl)-N-cyclopentylacrylamide can be challenging and requires careful control of reaction conditions to achieve high yields and purity.
未来方向
There are several potential future directions for research on 3-(4-tert-butylphenyl)-N-cyclopentylacrylamide. One area of interest is the development of more potent and selective PTP1B inhibitors. Another area of interest is the investigation of the long-term safety and efficacy of 3-(4-tert-butylphenyl)-N-cyclopentylacrylamide in humans. Finally, 3-(4-tert-butylphenyl)-N-cyclopentylacrylamide may have potential applications in other conditions characterized by insulin resistance and inflammation, such as non-alcoholic fatty liver disease and cardiovascular disease.
合成方法
3-(4-tert-butylphenyl)-N-cyclopentylacrylamide can be synthesized using a multi-step process that involves the coupling of a cyclopentylacrylamide intermediate with a tert-butylphenylboronic acid derivative. The reaction is catalyzed by a palladium complex and requires careful control of reaction conditions to achieve high yields and purity.
科学研究应用
3-(4-tert-butylphenyl)-N-cyclopentylacrylamide has been the subject of numerous preclinical and clinical studies investigating its potential as a treatment for type 2 diabetes. In animal models, 3-(4-tert-butylphenyl)-N-cyclopentylacrylamide has been shown to improve glucose tolerance and insulin sensitivity, as well as reduce body weight and adiposity. In humans, 3-(4-tert-butylphenyl)-N-cyclopentylacrylamide has been shown to improve glycemic control and reduce fasting plasma glucose levels.
属性
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-cyclopentylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-18(2,3)15-11-8-14(9-12-15)10-13-17(20)19-16-6-4-5-7-16/h8-13,16H,4-7H2,1-3H3,(H,19,20)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGZDXJZWKAVDQ-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-butylphenyl)-N-cyclopentylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-1-propanone](/img/structure/B5884945.png)
![N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5884950.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5884953.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-2-furamide](/img/structure/B5884961.png)


![1-{4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]phenyl}ethanone](/img/structure/B5884978.png)




![4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzoic acid](/img/structure/B5885001.png)

![7-butyl-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5885025.png)